Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate
Description
Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate (CAS 1385694-64-3) is a cyclohexane derivative featuring a methyl ester group, a ketone moiety at the 4-position, and a 2-methyl-3-nitrophenyl substituent. This compound is structurally characterized by its nitro (-NO₂) and methyl (-CH₃) groups on the aromatic ring, which confer distinct electronic and steric properties.
Properties
CAS No. |
1385694-51-8 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 1-(2-methyl-3-nitrophenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-10-12(4-3-5-13(10)16(19)20)15(14(18)21-2)8-6-11(17)7-9-15/h3-5H,6-9H2,1-2H3 |
InChI Key |
HAFYRMAXZXAURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2(CCC(=O)CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the nitration of 2-methylphenyl compounds to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the cyclohexanone moiety. The final step involves esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can participate in redox reactions, while the ester and ketone functionalities can interact with various biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Electronic Effects :
- Nitro Groups : All compounds except and feature nitro substituents, which are strongly electron-withdrawing. This enhances electrophilic reactivity and influences hydrogen-bonding patterns in crystallography .
- Halogen Substituents : Fluoro (3b, ), chloro (), and bromo () groups introduce varying degrees of electronegativity and steric bulk. For example, the dichlorophenyl derivative exhibits increased lipophilicity compared to the target compound.
The bis(4-nitrophenyl) groups in compound 2d create significant steric congestion, reflected in its lower synthetic yield (36%).
Spectral and Analytical Data
- HRMS : Precision in mass spectrometry (e.g., 278.1019 vs. 278.1023 for 3b ) confirms molecular integrity.
- IR Signatures : Nitro groups consistently show peaks near 1512–1340 cm⁻¹ across derivatives .
- NMR Trends : Aromatic protons in nitro-substituted compounds resonate downfield (e.g., δ 7.85 in 2d ), while methyl esters exhibit characteristic quartets near δ 4.12 .
Biological Activity
Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate is an organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant data and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C15H17N1O4
- Molecular Weight : 291.299 g/mol
- CAS Number : 1385694-51-8
- Density : Not specified
- Boiling Point : Not specified
The compound features a cyclohexane ring with a nitrophenyl group, which is significant for its biological activity. The presence of the nitro group is known to influence the reactivity and interaction of the compound with biological targets .
Synthesis
This compound can be synthesized through various multi-step organic reactions. The synthetic routes typically involve:
- Formation of the cyclohexanecarboxylic acid derivative.
- Introduction of the nitrophenyl group through electrophilic aromatic substitution.
- Esterification to yield the final methyl ester product.
These methods may vary based on starting materials and desired yields, emphasizing the importance of optimizing conditions for effective synthesis.
Anticancer Activity
Research indicates that similar nitrophenyl compounds possess anticancer properties. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cell lines by affecting cell cycle regulation and promoting oxidative stress responses . The potential for this compound to engage in similar pathways warrants further investigation.
Study on Related Compounds
A study examined a series of nitrophenyl derivatives and their effects on MCF-7 breast cancer cells. The results indicated significant alterations in metabolic pathways associated with cell proliferation and oxidative stress when exposed to these compounds. The findings suggest that this compound may exhibit similar biological responses due to its structural similarities .
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-Methyl-3-nitrophenylacetic Acid | Antimicrobial | |
| Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate | Anticancer | |
| 2-Nitrobenzoic Acid | Antimicrobial, anticancer |
The proposed mechanism of action for compounds like this compound involves:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells.
- Cell Cycle Arrest : Disruption of normal cell cycle progression leading to apoptosis.
- Enzyme Inhibition : Interaction with key enzymes involved in cellular metabolism.
These mechanisms highlight the compound's potential as a therapeutic agent in cancer treatment and infection control .
Q & A
Q. What are the optimized synthetic routes for Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation or Michael addition between methyl 4-oxocyclohexanecarboxylate derivatives and substituted nitrobenzaldehydes. For example:
- Use ethyl 4-oxocyclohexanecarboxylate (or methyl analogs) and 2-methyl-3-nitrobenzaldehyde in a polar aprotic solvent (e.g., ethanol) with a base catalyst (e.g., NaOH) under reflux (8–12 hours). Yield optimization involves controlling stoichiometry (1:1 molar ratio) and catalyst concentration (5–10% w/w) .
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Typical yields range from 30–40%, with higher yields achievable via microwave-assisted synthesis .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : and NMR confirm substituent positions. For example, aromatic protons (δ 7.5–8.3 ppm) and nitro group coupling patterns distinguish ortho/meta substitution .
- IR : Peaks at 1720–1670 cm (ester C=O) and 1520–1340 cm (NO) validate functional groups .
- X-ray crystallography : Resolve stereochemistry and molecular conformation. Use SHELXL for refinement (disorder modeling, occupancy ratios) and ORTEP-3 for visualization .
Q. How is purity assessed, and what analytical thresholds are acceptable for publication?
- Methodological Answer :
- HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity.
- Elemental analysis : C/H/N deviations ≤0.4% from theoretical values.
- Melting point consistency (±2°C from literature values, e.g., 172–174°C for analogs) .
Q. What key physicochemical properties (e.g., solubility, stability) influence experimental design?
- Methodological Answer :
- Solubility : Low in water; soluble in DMSO, DMF, or ethanol. Prepare stock solutions in DMSO for biological assays.
- Stability : Store at –20°C under inert atmosphere; monitor decomposition via TLC or HPLC.
- LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity .
Advanced Research Questions
Q. What reaction mechanisms explain the formation of this compound, and how can intermediates be trapped or analyzed?
- Methodological Answer :
- The synthesis likely proceeds via Michael addition : enolate formation from the cyclohexanecarboxylate attacks the nitrobenzaldehyde’s β-carbon.
- Trap intermediates using low-temperature NMR (–40°C in THF-d) or quenching agents (e.g., acetic acid). Computational studies (DFT) can map transition states and activation energies .
Q. How is crystallographic disorder addressed in structural refinement, and what software parameters ensure accuracy?
- Methodological Answer :
- In SHELXL, split disordered atoms into multiple sites (e.g., occupancy ratios 0.684:0.316) and apply geometric restraints.
- Validate using R values (<5%) and GOF (1.0–1.2). For example, molecule A in analogs shows envelope and screw-boat conformations requiring constrained refinement .
Q. Could this compound interact with oxidoreductases like 4-hydroxycyclohexanecarboxylate dehydrogenase, and how can this be tested?
- Methodological Answer :
- Hypothesize as a substrate or inhibitor for enzymes converting 4-hydroxycyclohexanecarboxylate to 4-oxocyclohexanecarboxylate .
- Test via enzyme kinetics : Monitor NAD-dependent oxidation using UV-Vis (340 nm for NADH formation). IC values determine inhibitory potency .
Q. What computational strategies (e.g., DFT, molecular docking) predict biological activity or reactivity?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO/LUMO gaps to assess electrophilicity (key for nitro group reactivity).
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase). Validate with MD simulations (100 ns trajectories in GROMACS) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
